molecular formula C12H10N6O2 B2690444 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide CAS No. 2034280-81-2

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide

Cat. No.: B2690444
CAS No.: 2034280-81-2
M. Wt: 270.252
InChI Key: XPPZLWKVBMXPIP-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrazine core, which is then functionalized to introduce the hydroxy group at the 8-position. This intermediate is subsequently reacted with isonicotinoyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the triazolopyrazine core.

    Substitution: The isonicotinamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the triazolopyrazine core could lead to a fully saturated ring system.

Scientific Research Applications

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.

    2,2’-Bipyridyl: A ligand used in coordination chemistry with some structural similarities.

    Tetrahydrofuran: Another solvent with a comparable ring structure.

Uniqueness

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide stands out due to its unique combination of a triazolopyrazine core and an isonicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes a triazolo-pyrazine core and an isonicotinamide moiety . Its molecular formula is C11H9N7O2C_{11}H_{9}N_{7}O_{2} with a molecular weight of approximately 271.24 g/mol. The presence of the 8-hydroxy group on the triazole ring enhances its reactivity and biological interactions.

This compound exhibits several mechanisms of action:

  • Neurokinin-3 Receptor Antagonism : The compound acts as a selective antagonist of the neurokinin-3 receptor (NK3R), which is implicated in various physiological processes such as pain perception and reproductive functions. This antagonism may provide therapeutic benefits in anxiety and depression management.
  • Inhibition of Receptor Tyrosine Kinases : Preliminary studies suggest that derivatives of this compound may inhibit c-Met and VEGFR-2, both critical for tumor growth and angiogenesis. This inhibition could potentially affect cancer progression by disrupting signaling pathways essential for cell proliferation .
  • Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promising anticancer effects. For instance, studies on related compounds demonstrate cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the potential for this compound in cancer therapy .

Biological Activity Overview

Activity Description
NK3R AntagonismPotential treatment for anxiety and depression by modulating neurokinin signaling.
AnticancerExhibits cytotoxicity against various cancer cell lines; mechanisms may include apoptosis induction and autophagy activation.
Inhibition of c-Met/VEGFR-2Possible interference with tumor growth and angiogenesis pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays have demonstrated that related compounds show stronger cytotoxic effects than standard chemotherapeutics like cisplatin in breast cancer cells. These studies indicate that the compound may induce apoptosis through caspase activation pathways and promote autophagy via mTOR inhibition .
  • Receptor Interaction Studies : Research involving receptor binding assays has shown that the compound can effectively compete with natural ligands for NK3R binding sites, suggesting a robust mechanism for its antagonistic effects .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential:

  • In Vivo Studies : Future research should focus on in vivo models to confirm the therapeutic efficacy and safety profile of this compound.
  • Structural Modifications : Exploring structural analogs could enhance biological activity or selectivity towards specific targets.

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c19-11(8-1-3-13-4-2-8)15-7-9-16-17-10-12(20)14-5-6-18(9)10/h1-6H,7H2,(H,14,20)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPZLWKVBMXPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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